molecular formula C19H15F3N4O3 B216921 (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid CAS No. 100991-94-4

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

Cat. No. B216921
CAS RN: 100991-94-4
M. Wt: 335.31 g/mol
InChI Key: YTTRPBWEMMPYSW-XCEDPZKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid is a complex chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as N-acetylglucosamine (GlcNAc), and it is a monosaccharide that is derived from glucose. GlcNAc is a crucial component of many biological molecules, including glycoproteins, glycolipids, and proteoglycans.

Mechanism of Action

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid exerts its biological effects through various mechanisms, including post-translational modification of proteins, regulation of gene expression, and modulation of signaling pathways. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid can be added to proteins through O-linked or N-linked glycosylation, which affects protein function and stability. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid also regulates gene expression by modulating the activity of transcription factors and chromatin remodeling proteins. Furthermore, (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid can modulate signaling pathways by affecting the activity of kinases and phosphatases.
Biochemical and Physiological Effects:
(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has various biochemical and physiological effects on cells and tissues. It has been shown to regulate glucose metabolism by affecting insulin signaling and glucose uptake. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid also plays a role in lipid metabolism by regulating the activity of enzymes involved in lipid synthesis and degradation. Furthermore, (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has been shown to affect the immune system by modulating the activity of immune cells and cytokine production.

Advantages and Limitations for Lab Experiments

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has many advantages for lab experiments, including its availability, stability, and versatility. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid can be easily synthesized or obtained commercially, and it is stable under various conditions. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid can also be modified to produce various derivatives, which can be used for specific applications. However, (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has some limitations for lab experiments, including its complexity and variability. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid is a complex molecule that can have multiple modifications, which can affect its biological activity. Furthermore, (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid can vary in its structure and composition, which can affect its function in different biological systems.

Future Directions

There are many future directions for (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid research, including the development of new synthesis methods, the identification of new biological functions, and the application of (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid in various fields. New synthesis methods can improve the efficiency and specificity of (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid production, which can facilitate its use in various applications. The identification of new biological functions can expand our understanding of (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid's role in cellular processes and disease pathogenesis. Finally, the application of (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid in various fields, such as biotechnology and medicine, can lead to the development of new therapies and diagnostic tools.

Synthesis Methods

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of glucosamine and acetic anhydride in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as N-acetylglucosamine synthase and N-acetylglucosamine-6-phosphate deacetylase to produce (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid from glucose. Microbial synthesis involves the use of microorganisms such as Streptomyces lividans and Escherichia coli to produce (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid through fermentation.

Scientific Research Applications

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has been extensively studied in scientific research due to its various biological functions. It is involved in many cellular processes, including cell signaling, gene expression, and protein degradation. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid is also a crucial component of the extracellular matrix and plays a role in cell adhesion and migration. In addition, (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has been shown to have anti-inflammatory and immunomodulatory effects.

properties

CAS RN

100991-94-4

Product Name

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

Molecular Formula

C19H15F3N4O3

Molecular Weight

335.31 g/mol

IUPAC Name

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

InChI

InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9-,10+,11?/m0/s1

InChI Key

YTTRPBWEMMPYSW-XCEDPZKTSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1NC(=O)C[C@@H](C(=O)O)N)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O

synonyms

Asn-AGAM
asparaginyl-N-acetylgalactosamine

Origin of Product

United States

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